PS48

Übersicht

Beschreibung

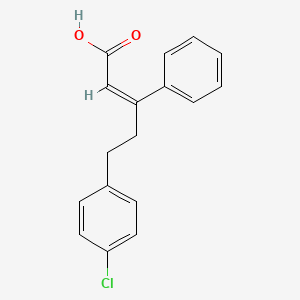

PS 48: ist eine chemische Verbindung, die für ihre Rolle als Aktivator der Phosphoinositid-abhängigen Proteinkinase-1 (PDK1) bekannt ist. Die Verbindung wird wissenschaftlich als (Z)-5-(4-Chlorphenyl)-3-phenylpent-2-ensäure bezeichnet. Sie hat eine Summenformel von C₁₇H₁₅ClO₂ und ein Molekulargewicht von 286,75 g/mol . PS 48 wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, da es selektiv an die PIF-Bindungstasche von PDK1 binden kann, die sich vom ATP-Bindungsort unterscheidet .

Wirkmechanismus

Target of Action

PS48 is an allosteric activator of phosphoinositide-dependent protein kinase 1 (PDK1) . PDK1 is a key enzyme in the PI3K/Akt/mTOR pathway, which plays a crucial role in cell survival, growth, and proliferation .

Mode of Action

This compound binds to the HM/PIF binding pocket of PDK1, rather than the ATP-binding site .

Biochemical Pathways

The activation of PDK1 by this compound stimulates the PI3K/Akt/mTOR pathway . This pathway is involved in a variety of cellular processes, including cell survival, growth, and proliferation .

Result of Action

The activation of PDK1 by this compound has been shown to enhance the reprogramming of neonatal human epidermal keratinocytes (NHEKs) . This suggests that this compound could have potential applications in regenerative medicine.

Biochemische Analyse

Biochemical Properties

PS48 is recognized as a phosphoinositide-dependent protein kinase-1 (PDK1) activator . It binds to the HM/PIF binding pocket of PDK1 rather than the ATP-binding site . PDK1 is a master kinase upstream of the AGC kinases (AKT, S6K, RSK, SGK, and PKC) in response to increases in the second messenger PtdIns-(3,4,5)-P3 .

Cellular Effects

The effects of this compound on cells are primarily mediated through its activation of PDK1 . By activating PDK1, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the HM/PIF binding pocket of PDK1 . This binding activates PDK1, which in turn can influence various downstream processes, including enzyme inhibition or activation and changes in gene expression .

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to its role as a PDK1 activator

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: PS 48 kann durch eine Reihe organischer Reaktionen synthetisiert werden. Die Synthese umfasst typischerweise die Reaktion von 4-Chlorbenzaldehyd mit Acetophenon in Gegenwart einer Base, um (E)-1-(4-Chlorphenyl)-3-phenylprop-2-en-1-on zu bilden. Dieses Zwischenprodukt wird dann einer Wittig-Reaktion mit einem geeigneten Phosphoniumylid unterzogen, um (Z)-5-(4-Chlorphenyl)-3-phenylpent-2-ensäure zu ergeben .

Industrielle Produktionsverfahren: Während spezifische industrielle Produktionsverfahren für PS 48 nicht umfassend dokumentiert sind, wird die Verbindung im Allgemeinen in Forschungslabors unter Verwendung der oben genannten Synthesewege hergestellt. Die Produktion umfasst Standardtechniken der organischen Synthese, einschließlich Reinigungsschritten wie Umkristallisation und Chromatographie, um hohe Reinheitsgrade zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: PS 48 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins der Phenyl- und Chlorphenylgruppen. Es kann auch an Additionsreaktionen an der Doppelbindung in seiner Struktur teilnehmen .

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine oder Thiole. Diese Reaktionen finden typischerweise unter milden Bedingungen unter Verwendung einer Base statt.

Additionsreaktionen: Reagenzien wie Halogenwasserstoffe oder Halogene können verwendet werden, um an der Doppelbindung zu addieren.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien ab. Beispielsweise können Substitutionsreaktionen mit Aminen Amin-Derivate von PS 48 ergeben, während Additionsreaktionen mit Halogenen halogenierte Derivate ergeben können .

Wissenschaftliche Forschungsanwendungen

PS 48 hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

PS 48 übt seine Wirkungen aus, indem es an die PIF-Bindungstasche von PDK1 bindet, was zu seiner Aktivierung führt. Diese Bindung unterscheidet sich vom ATP-Bindungsort, wodurch eine selektive Aktivierung von PDK1 möglich ist, ohne die ATP-Bindung zu stören. Die Aktivierung von PDK1 löst anschließend nachgeschaltete Signalwege aus, die AGC-Kinasen wie AKT, S6K, RSK, SGK und PKC beinhalten. Diese Wege spielen eine entscheidende Rolle in verschiedenen zellulären Prozessen, einschließlich Stoffwechsel, Wachstum und Überleben .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

PS 48: (Z)-5-(4-Chlorphenyl)-3-phenylpent-2-ensäure

Triptolid: Ein Diterpenoidepoxid, das für seine entzündungshemmenden und krebshemmenden Eigenschaften bekannt ist.

PD0325901: Ein selektiver Inhibitor der Mitogen-aktivierten Proteinkinasekinase (MEK).

Vergleich: PS 48 ist einzigartig in seiner selektiven Aktivierung von PDK1 durch Bindung an die PIF-Bindungstasche, während Verbindungen wie Triptolid und PD0325901 verschiedene Wege und Mechanismen angreifen. Triptolid hemmt den NF-κB-Weg, während PD0325901 den MEK/ERK-Weg hemmt .

Eigenschaften

IUPAC Name |

(Z)-5-(4-chlorophenyl)-3-phenylpent-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO2/c18-16-10-7-13(8-11-16)6-9-15(12-17(19)20)14-4-2-1-3-5-14/h1-5,7-8,10-12H,6,9H2,(H,19,20)/b15-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJYFDRQFPQGNY-QINSGFPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC(=O)O)CCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\C(=O)O)/CCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of (2z)-5-(4-Chlorophenyl)-3-Phenylpent-2-Enoic Acid (PS48)?

A1: this compound acts as an allosteric agonist of 3-phosphoinositide-dependent protein kinase 1 (PDK1) [, , ]. This enzyme plays a critical role in the PI3K/Akt signaling pathway, which regulates various cellular processes including glucose metabolism, cell growth, proliferation, and survival.

Q2: How does this compound impact the PI3K/Akt signaling pathway?

A2: By activating PDK1, this compound enhances the phosphorylation of Akt (also known as Protein Kinase B) [, ]. This leads to the downstream activation of several other proteins involved in cell survival, proliferation, and glucose metabolism.

Q3: What is the Warburg effect and how is this compound related to it?

A3: The Warburg effect describes the metabolic preference of rapidly proliferating cells, like cancer cells and early embryos, for glycolysis over oxidative phosphorylation even in the presence of oxygen [, ]. Researchers have investigated the use of this compound to induce a Warburg-like metabolic state in differentiated cells, with the aim of improving nuclear reprogramming efficiency in somatic cell nuclear transfer (SCNT) [, , ].

Q4: Did treating donor cells with this compound to induce a Warburg-like state improve SCNT outcomes?

A4: Studies showed that while this compound treatment did alter gene expression and metabolite profiles in porcine fetal fibroblasts, it did not enhance cell proliferation as expected []. Moreover, cloning experiments using this compound-treated donor cells or culturing cloned embryos with this compound did not improve in vitro embryonic development or early gestational survival [].

Q5: What effects does this compound have on mitochondrial function?

A5: In porcine fetal fibroblasts, this compound treatment led to a decrease in mitochondrial membrane potential []. This effect is consistent with the goal of inducing a Warburg-like metabolic state, where mitochondrial oxidative phosphorylation is downregulated.

Q6: What is the significance of the altered gene expression and metabolite profiles observed in this compound-treated fibroblasts?

A6: The changes observed suggest that this compound, while not directly boosting proliferation, might induce a metabolic shift in fibroblasts towards a phenotype resembling cancer-associated fibroblasts []. These cells are known to support tumor growth by supplying metabolites like pyruvate to neighboring cancer cells.

Q7: Has this compound shown any promise in other therapeutic areas?

A7: Yes, this compound has demonstrated potential in preclinical models of Alzheimer’s disease (AD) [, ]. In a transgenic mouse model, oral administration of this compound improved spatial learning and memory, particularly in animals fed a high-fat diet [].

Q8: How does this compound exert its effects in the context of AD?

A8: this compound is thought to counteract the insulin resistance observed in the AD brain by restoring normal insulin-dependent Akt activation [, ]. It also mitigated the toxic effects of intracellular β-amyloid (Aβ) accumulation in neuronal cell models [].

Q9: Does this compound interact with other signaling pathways besides PI3K/Akt?

A9: While the primary target of this compound is PDK1 within the PI3K/Akt pathway, research suggests that this compound might also influence the NF-κB signaling pathway. In a study investigating the effects of an Apocynaceae plant extract, this compound partially rescued the extract's suppression of osteoclast differentiation, which was linked to NF-κB inhibition [].

Q10: Are there any known structural analogs of this compound?

A10: While the provided research does not explicitly mention specific structural analogs of this compound, it does highlight the development of a preliminary library of new analogs screened using in vitro and cell-based assays []. This suggests ongoing efforts to optimize the compound's properties and explore structure-activity relationships.

Q11: Is there any information available on the pharmacokinetic properties of this compound?

A11: The research primarily focuses on in vitro and ex vivo studies. While the study on Alzheimer's disease model employed oral administration of this compound, specific details about its absorption, distribution, metabolism, and excretion (ADME) are not elaborated upon [].

Q12: What are the potential implications of this compound's cross-reactivity with Plasmodium falciparum?

A12: Studies indicate that antibodies from individuals exposed to P. falciparum, the parasite responsible for malaria, cross-react with rPvs48/45, a recombinant protein based on the P. vivax this compound/45 protein. Additionally, these antibodies showed transmission-blocking activity against P. falciparum []. This cross-reactivity suggests a potential avenue for developing a multi-species malaria vaccine targeting both P. vivax and P. falciparum.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2-Propynyloxy)ethoxy]ethylamine](/img/structure/B610227.png)